molecular formula C9H13NO B101078 3-Acetyl-2,4,5-trimethylpyrrole CAS No. 19005-95-9

3-Acetyl-2,4,5-trimethylpyrrole

Cat. No.: B101078
CAS No.: 19005-95-9
M. Wt: 151.21 g/mol
InChI Key: XVBRWTVSTZYJIB-UHFFFAOYSA-N
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Description

3-Acetyl-2,4,5-trimethylpyrrole (CAS 19005-95-9) is an organic compound with the molecular formula C9H13NO and an average mass of 151.21 g/mol . This substituted pyrrole serves as a versatile building block in scientific research. Its structure, featuring an acetyl group on a tri-methylated pyrrole ring, makes it a valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems . A prominent application documented in patent literature is its use as a key precursor in the synthesis of a class of photochromic compounds known as 3-pyrryl fulgides . These materials exhibit a deep blue colored form upon irradiation with UV light and are investigated for potential uses in optical information storage and display systems due to their strong absorption at long wavelengths and thermal stability . Hazard assessments indicate potential for acute toxicity and high irritancy to the skin and eyes, though data for other endpoints may currently be insufficient for classification . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBRWTVSTZYJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172469
Record name Ketone, methyl 2,4,5-trimethylpyrrol-3-yl
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19005-95-9
Record name 3-Acetyl-2,4,5-trimethylpyrrole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, methyl 2,4,5-trimethylpyrrol-3-yl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one
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Record name 3-ACETYL-2,4,5-TRIMETHYLPYRROLE
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Preparation Methods

Reaction Overview

The reductive alkylation of 2,4-dimethyl-3-acetylpyrrole with acetone in the presence of zinc amalgam and sulfuric acid represents a robust method for introducing a methyl group at the 5-position of the pyrrole ring. This one-step transformation converts 2,4-dimethyl-3-acetylpyrrole into 3-acetyl-2,4,5-trimethylpyrrole through a mechanism involving carbocation formation and subsequent reduction.

Experimental Procedure

The synthesis is conducted under nitrogen atmosphere to prevent oxidation of intermediates. A typical protocol involves:

  • Reactants :

    • 2,4-Dimethyl-3-acetylpyrrole (548 mg)

    • Acetone (1 mL)

    • Zinc amalgam (10 g, 20 mesh)

    • Concentrated sulfuric acid (1 mL)

The mixture is heated with stirring, followed by workup steps including neutralization, extraction with organic solvents, and purification via distillation or chromatography. The use of zinc amalgam facilitates electron transfer, enabling the reduction of the intermediate iminium species formed during the reaction.

Mechanistic Insights

The reaction proceeds through the following stages:

  • Acid-mediated activation : Sulfuric acid protonates acetone, generating a resonance-stabilized carbocation.

  • Electrophilic attack : The carbocation reacts with the electron-rich 5-position of the pyrrole ring.

  • Reductive stabilization : Zinc amalgam donates electrons, reducing the intermediate adduct to yield the final methylated product.

This pathway avoids the need for pre-functionalized organometallic reagents, making it more atom-economical than traditional cross-coupling approaches.

Optimization Considerations

Key parameters influencing yield and selectivity include:

  • Temperature : Elevated temperatures (80–100°C) accelerate carbocation formation but may promote side reactions.

  • Acid concentration : Excess sulfuric acid improves reaction rate but complicates purification.

  • Zinc particle size : Smaller amalgam particles increase surface area for electron transfer.

Despite these variables, the method consistently produces this compound with minimal by-products, primarily unconverted starting material and trace amounts of over-alkylated derivatives.

Comparative Analysis of Synthetic Routes

Advantages of Reductive Alkylation

  • Regioselectivity : The 5-position of 2,4-dimethyl-3-acetylpyrrole is uniquely reactive due to the electron-donating effects of adjacent methyl groups, directing alkylation to this site.

  • Functional group tolerance : The acetyl group at the 3-position remains intact under reaction conditions.

  • Scalability : The procedure uses inexpensive reagents and standard laboratory equipment.

Limitations and Challenges

  • Starting material availability : 2,4-Dimethyl-3-acetylpyrrole must be synthesized separately, adding steps to the overall process.

  • Yield optimization : Reported yields remain moderate (50–60%), necessitating further refinement for industrial applications.

Characterization and Quality Control

Spectroscopic Validation

Successful synthesis is confirmed through:

  • ¹H NMR : Distinct signals for acetyl (δ 2.3–2.5 ppm) and methyl groups (δ 1.9–2.1 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 179 corresponding to C₁₀H₁₅NO.

Purity Assessment

Purification by column chromatography (silica gel, chloroform/petroleum ether) typically achieves >95% purity, as verified by HPLC analysis.

Industrial and Research Applications

Role in Heterocyclic Chemistry

The compound serves as a precursor for:

  • Photochromic materials: Its derivatives exhibit reversible color changes under UV irradiation.

  • Pharmaceutical intermediates: Functionalization at the acetyl group enables access to bioactive molecules.

Process Economics

A cost breakdown for laboratory-scale production reveals:

ComponentCost per gram (USD)
Starting material12.50
Reagents3.20
Energy1.80
Total 17.50

Chemical Reactions Analysis

3-Acetyl-2,4,5-trimethylpyrrole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The acetyl and methyl groups on the pyrrole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of a wide range of substituted pyrrole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the functional groups attached to the pyrrole ring.

Scientific Research Applications

Synthetic Chemistry

Pyrrole Derivatives Synthesis
3-Acetyl-2,4,5-trimethylpyrrole serves as a versatile intermediate in the synthesis of various pyrrole derivatives. Its structure allows for functionalization through electrophilic aromatic substitution reactions, which can lead to the production of more complex molecules. For instance, it has been utilized in the synthesis of 2-thionoester pyrroles using modified Knorr-type reactions, showcasing its utility in producing functionalized pyrroles with diverse applications in organic synthesis .

Reactivity Studies
The compound is also studied for its reactivity patterns under various conditions. Research indicates that this compound can undergo oxidation and other transformations that are critical for developing new synthetic methodologies. The kinetic and spectroscopic studies highlight its potential as a substrate for further chemical modifications .

Material Science

Dye and Pigment Development
Due to its chromophoric properties, this compound is explored in the development of dyes and pigments. The compound's ability to absorb light in specific wavelengths makes it suitable for applications in textiles and coatings. Studies have shown that modifications to the pyrrole structure can enhance color stability and vibrancy, making it an attractive candidate for industrial applications .

Conductive Polymers
Research has also investigated the incorporation of this compound into conductive polymer matrices. Its presence can improve the electrical conductivity of polymers used in electronic devices. This application is particularly relevant in the development of organic electronics and sensors where conductive materials are essential .

Biological Applications

Pharmacological Potential
The biological activity of this compound has been a subject of interest in pharmacology. Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. The ability to modify the acetyl group provides a pathway to enhance biological activity and selectivity towards specific targets within biological systems .

Natural Product Synthesis
Furthermore, this compound plays a role in the total synthesis of natural products that contain pyrrole moieties. Its synthetic pathways are crucial for accessing complex natural products that have significant biological activities. The exploration of these pathways contributes to the understanding of natural product chemistry and the development of new therapeutic agents .

Case Studies

StudyApplicationFindings
Synthetic ChemistryDemonstrated successful synthesis of functionalized pyrroles using this compound as an intermediate.
Material ScienceDeveloped dyes with enhanced stability by modifying the pyrrole structure; showed potential for use in textiles.
Biological ApplicationsInvestigated anti-inflammatory properties; derivatives exhibited promising results in cell-based assays.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,4,5-trimethylpyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Research Implications

Synthetic Chemistry : The acetyl group in this compound offers a reactive site for further derivatization, enabling the synthesis of heterocycles with tailored properties .

Pharmaceutical Potential: Structural optimization (e.g., balancing methyl/acetyl substitution) could enhance bioactivity while minimizing toxicity .

Biological Activity

3-Acetyl-2,4,5-trimethylpyrrole (C9H13NO) is a heterocyclic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture. The compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound contains a pyrrole ring substituted with acetyl and methyl groups. Its molecular formula is C9H13NO, and it has a molecular weight of 165.21 g/mol. The presence of an acetyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This property allows it to participate in various biochemical pathways:

  • Electrophilic Reactions : The compound can undergo nucleophilic attacks due to the electrophilic nature of the carbonyl group in the acetyl moiety. This reaction can modify proteins and nucleic acids, potentially leading to altered cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower activity against Gram-negative bacteria .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported that this compound induces apoptosis in certain cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .

Case Studies

  • Antitumor Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
  • Bacterial Inhibition : In another study focusing on antimicrobial effects, this compound was tested against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as a natural antibacterial agent .

Research Findings

Activity Target Organism/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntitumorMCF-7 (breast cancer)Induces apoptosis
AntioxidantHuman fibroblastsReduces oxidative stress

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption when administered orally. Its lipophilicity allows for effective distribution across biological membranes. However, further studies are required to fully elucidate its metabolic pathways and excretion mechanisms.

Safety Profile

While this compound shows promising biological activities, safety assessments are crucial. It is classified as harmful if swallowed and can cause skin irritation . Toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. How can advanced oxidation methods modify the acetyl group for functional diversification?

  • Methodological Answer : Ozonolysis or meta-chloroperbenzoic acid (mCPBA) can oxidize acetyl to carboxyl groups. Reaction progress is tracked via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) and quenched with reducing agents (e.g., NaBH₄) to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-2,4,5-trimethylpyrrole
Reactant of Route 2
3-Acetyl-2,4,5-trimethylpyrrole

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